N-phenylpiperidin-4-amine dihydrochloride
Overview
Description
4-Anilinopiperidine (hydrochloride) is a chemical compound with the molecular formula C11H16N2 • 2HCl. It is an analytical reference standard categorized as an impurity of certain opioids, notably fentanyl and its analogs . The compound is also known by its formal name, N-phenyl-4-piperidinamine, dihydrochloride .
Mechanism of Action
Mode of Action
It is known to be an important organic intermediate used to synthesize substituted phenylpiperidin products . The compound’s interaction with its targets and the resulting changes are subject to ongoing research .
Biochemical Pathways
The compound’s role as an intermediate in the synthesis of substituted phenylpiperidin products suggests it may influence a variety of biochemical pathways .
Pharmacokinetics
Its solubility has been reported in various solvents, including DMF (0.16 mg/ml), DMSO (10 mg/ml), Ethanol (0.25 mg/ml), Methanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml) . These properties could potentially impact the compound’s bioavailability.
Result of Action
As an intermediate in the synthesis of substituted phenylpiperidin products, it may contribute to the effects of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilinopiperidine (hydrochloride) typically involves the reaction of 4-piperidone hydrochloride with aniline in the presence of a reducing environment . This reaction produces 4-anilinopiperidine, which can then be converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of 4-Anilinopiperidine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Anilinopiperidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other piperidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenated compounds and require catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions include various substituted piperidines and their derivatives, which can have different pharmacological properties .
Scientific Research Applications
4-Anilinopiperidine (hydrochloride) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals.
Biology: The compound is used in biological studies to understand its interaction with biological molecules.
Medicine: It serves as a reference standard in the analysis of opioid impurities.
Comparison with Similar Compounds
Fentanyl: A potent synthetic opioid analgesic related to 4-Anilinopiperidine.
N-Phenethyl-4-piperidone (NPP): A precursor in the synthesis of fentanyl.
4-Anilino-N-phenethylpiperidine (ANPP): Another intermediate in fentanyl synthesis.
Uniqueness: 4-Anilinopiperidine (hydrochloride) is unique due to its role as an impurity in fentanyl and its analogs. Its presence can affect the potency and safety profile of these opioids, making it a critical compound in forensic and pharmaceutical research .
Properties
IUPAC Name |
N-phenylpiperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;;/h1-5,11-13H,6-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUNDCRNMZQPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672565 | |
Record name | N-Phenylpiperidin-4-amine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99918-43-1 | |
Record name | N-Phenylpiperidin-4-amine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylpiperidin-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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